molecular formula C18H18F3N3 B2899442 N-allyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine CAS No. 338400-56-9

N-allyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine

Cat. No.: B2899442
CAS No.: 338400-56-9
M. Wt: 333.358
InChI Key: HMNKRZMPKAAEEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-allyl-N’‘-phenyl-N’-[3-(trifluoromethyl)benzyl]guanidine” is a chemical compound with the molecular formula C18H18F3N3 . It is also known as (Z)-N’‘-phenyl-N’-(prop-2-en-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}guanidine .

Mechanism of Action

L-745,870 is a selective antagonist of the N-allyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine receptor. The this compound receptor is a G protein-coupled receptor that is widely distributed throughout the central and peripheral nervous systems. The activation of the this compound receptor by its endogenous ligand, substance P, has been implicated in various physiological and pathological processes, including pain perception, inflammation, anxiety, and depression. By blocking the activity of the this compound receptor, L-745,870 can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
L-745,870 has been shown to modulate various physiological and biochemical processes. In preclinical studies, L-745,870 has been shown to reduce anxiety-like behaviors and drug-seeking behavior. Additionally, L-745,870 has been shown to reduce inflammation and pain perception in animal models.

Advantages and Limitations for Lab Experiments

L-745,870 has several advantages and limitations for lab experiments. One advantage is its selectivity for the N-allyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine receptor, which allows for the specific modulation of this compound receptor activity. Additionally, L-745,870 has been extensively studied in preclinical models, providing a wealth of information on its pharmacological properties. However, one limitation of L-745,870 is its potential off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of L-745,870. One direction is the development of more selective and potent N-allyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine receptor antagonists. Additionally, further studies are needed to elucidate the potential therapeutic applications of L-745,870 in various diseases, including depression, anxiety, and substance abuse disorders. Finally, the development of novel delivery methods for L-745,870 may enhance its therapeutic efficacy and reduce potential adverse effects.

Synthesis Methods

L-745,870 can be synthesized using a multi-step process. The first step involves the reaction of 3-(trifluoromethyl)benzylamine with phenyl isocyanate, resulting in the formation of N-(3-(trifluoromethyl)benzyl)phenylurea. The second step involves the reaction of N-(3-(trifluoromethyl)benzyl)phenylurea with allyl isocyanate, resulting in the formation of N-allyl-N-(3-(trifluoromethyl)benzyl)phenylurea. The final step involves the reaction of N-allyl-N-(3-(trifluoromethyl)benzyl)phenylurea with guanidine hydrochloride, resulting in the formation of L-745,870.

Scientific Research Applications

L-745,870 has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, and substance abuse disorders. In preclinical studies, L-745,870 has been shown to reduce anxiety-like behaviors in rodents and non-human primates. Additionally, L-745,870 has been shown to reduce drug-seeking behavior in rodents, suggesting its potential use in the treatment of substance abuse disorders.

Properties

IUPAC Name

1-phenyl-3-prop-2-enyl-2-[[3-(trifluoromethyl)phenyl]methyl]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3/c1-2-11-22-17(24-16-9-4-3-5-10-16)23-13-14-7-6-8-15(12-14)18(19,20)21/h2-10,12H,1,11,13H2,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNKRZMPKAAEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=NCC1=CC(=CC=C1)C(F)(F)F)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.